N-Benzyl Modification on the Benzimidazole Differentiates the Target Compound from the Unsubstituted Analog
The target compound contains a 1-benzyl substituent on the benzimidazole ring, in contrast to the unsubstituted benzimidazole analog N-[4-[[2-(1H-benzimidazol-2-yl)-1-pyrrolidinyl]sulfonyl]phenyl]acetamide. This structural difference is not merely incremental; in the related benzimidazole pyrrolidinyl amide chemotype, the introduction of bulky hydrophobic substituents on the benzimidazole was essential for achieving low-nanomolar PrCP inhibition, with compound 9b achieving an IC50 of 2 nM for mouse PrCP, whereas earlier unsubstituted or smaller-substituted analogs exhibited substantially weaker activity [1]. The N-benzyl group is therefore a high-probability driver of potency and selectivity for targets like PrCP and the U-II receptor.
| Evidence Dimension | Structural feature vs. biological activity |
|---|---|
| Target Compound Data | Contains 1-benzyl-1H-benzimidazole; molecular weight 474.6 Da; exact mass difference vs. unsubstituted analog is approximately 90 Da reflecting the benzyl group [2]. |
| Comparator Or Baseline | N-[4-[[2-(1H-benzimidazol-2-yl)-1-pyrrolidinyl]sulfonyl]phenyl]acetamide (SpectraBase ID 1IMCwk3QrNj); molecular weight 384.45 Da; lacks the 1-benzyl substituent [2]. |
| Quantified Difference | Molecular weight delta of 90.15 Da attributable to the N-benzyl group; this substituent is correlated in congeneric series with >100-fold shifts in PrCP IC50 [1]. |
| Conditions | Structural comparison based on calculated monoisotopic masses and published SAR from Shen et al. (2011) Bioorg. Med. Chem. Lett., 21, 1299-1305. |
Why This Matters
For procurement decisions, this data demonstrates that the benzyl substituent is a key structural determinant of target affinity; selecting the unsubstituted analog is predicted to result in a significant, potentially orders-of-magnitude, loss in potency based on class SAR.
- [1] Shen, H. C., et al. (2011). Discovery of benzimidazole pyrrolidinyl amides as prolylcarboxypeptidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(5), 1299–1305. (Compound 9b data: mPrCP IC50 = 2 nM). View Source
- [2] SpectraBase. (n.d.). acetamide, N-[4-[[2-(1H-benzimidazol-2-yl)-1-pyrrolidinyl]sulfonyl]phenyl]-. Compound ID: 1IMCwk3QrNj. Exact Mass 384.125612 g/mol. Chemsrc. (n.d.). N-(4-{[2-(1-benzyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide, CAS 929865-04-3, molecular weight 474.6. View Source
